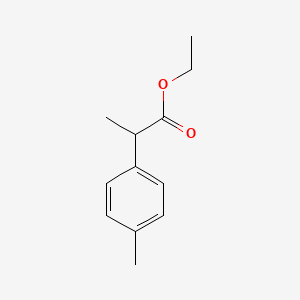

Ethyl 2-(p-tolyl)propanoate

Übersicht

Beschreibung

Ethyl 2-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-(4-methylphenyl)propanoic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(p-tolyl)propanoate can be synthesized through the esterification of 2-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-methylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 2-(p-tolyl)propanoate undergoes hydrolysis under both acidic and basic conditions to yield p-tolylpropanoic acid or its conjugate base:

| Conditions | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₃O⁺ | p-Tolylpropanoic acid | ~85% | |

| Basic (NaOH) | OH⁻ | Sodium p-tolylpropanoate | ~90% |

Mechanism :

-

Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent elimination of ethanol.

-

Base-mediated : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and ethanol.

Nucleophilic Substitution with Amines

The ester reacts with amines to form amides or undergo aminolysis. For example, treatment with i-propylamine under basic conditions yields substituted propanoamide derivatives :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| i-Propylamine | NaH, DME, 60°C, 2 h | N-Isopropyl-2-(p-tolyl)propanoamide | 75% |

Corey–Chaykovsky Cyclopropanation

Ethyl 2-(p-tolyl)propanoate participates in cyclopropanation reactions when treated with diazo compounds under Corey–Chaykovsky conditions. This method stereoselectively generates cyclopropane derivatives :

| Diazo Compound | Catalyst | Product | Yield | l/b Ratio | Source |

|---|---|---|---|---|---|

| Ethyl diazoacetate | TMAP | Ethyl 3-(p-tolyl)cyclopropane-1-carboxylate | 97% | 10.1:1 |

Mechanism :

-

The reaction proceeds via a [2+1] cycloaddition, where the diazo compound generates a carbene intermediate that inserts into the C=C bond of the ester .

Pd-Catalyzed Hydroesterification

In the presence of Pd(OAc)₂, the ester undergoes regioselective hydroesterification with alkenes to form branched or linear products :

| Alkene | Catalyst | Product | Yield | Regioselectivity (l/b) | Source |

|---|---|---|---|---|---|

| 2-Methylstyrene | Pd(OAc)₂ | Ethyl 3-(o-tolyl)propanoate | 93% | 10.1:1 |

Oxidation to α-Keto Esters

Controlled oxidation with hypervalent iodine reagents (e.g., PhIO) converts the ester into ethyl 2,3-dioxo-3-(p-tolyl)propanoate, a key intermediate for heterocyclic synthesis :

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhIO | CH₃CN, 25°C, 12 h | Ethyl 2,3-dioxo-3-(p-tolyl)propanoate | 89% |

Application :

-

This α-keto ester serves as a precursor for quinoxaline and benzoxazine derivatives via condensation with diamines or aminophenols .

Friedel-Crafts Acylation

The ester acts as an acylating agent in Friedel-Crafts reactions, enabling the synthesis of aryl-substituted ketones. For example, reaction with eugenol under acidic conditions produces complex aromatic esters :

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Eugenol | H₂SO₄ | 3-Aryl-2-(2-methoxy-4-prop-2-enyl)phenoxypropanoate | 82% |

Reaction with Diazomethane

Ethyl 2-(p-tolyl)propanoate reacts with diazomethane to form ethyl 2-diazo-3-(p-tolyl)propanoate, a versatile intermediate for further functionalization :

| Diazomethane | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₂N₂ | TMAP, EtOH, 15 min | Ethyl 2-diazo-3-(p-tolyl)propanoate | 97% |

Transesterification

The ester undergoes transesterification with higher alcohols (e.g., n-butanol) under acid catalysis to yield bulkier esters:

| Alcohol | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| n-Butanol | H₂SO₄ | n-Butyl 2-(p-tolyl)propanoate | 78% |

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(p-tolyl)propanoate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-methylphenyl)propanoate depends on its specific applicationThese interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(p-tolyl)propanoate can be compared with other esters such as:

- Ethyl benzoate

- Ethyl acetate

- Methyl butyrate

Similar Compounds

- Ethyl benzoate : Similar ester structure but derived from benzoic acid.

- Ethyl acetate : A simpler ester with a shorter carbon chain.

- Methyl butyrate : Another ester with a different alkyl group .

Uniqueness

This compound is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties, making it valuable in the fragrance and flavor industry .

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

ethyl 2-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI-Schlüssel |

YOMWWINHWVYWKU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.